Cas no 211449-19-3 (4-(Trifluoromethyl)quinolin-2-amine)

4-(Trifluoromethyl)quinolin-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(Trifluoromethyl)quinolin-2-amine
- 4-(trifluoromethyl)-2-Quinolinamine
- 2-Quinolinamine,4-(trifluoromethyl)-
- AG-E-55144
- ANW-59583
- CHEMBL2011276
- CTK4E5962
- MolPort-019-904-178
- SureCN4116547
- 4-(Trifluoromethyl)quinolin-2-amine ,97%
- J-513941
- 211449-19-3
- DTXSID30456192
- AS-30853
- AMY26181
- 4-(trifluoromethyl)quinolin-2-amine, >98%
- CS-0324008
- SCHEMBL4116547
- AKOS016003891
- MFCD11046309
- UNRQZWDGGRFKTL-UHFFFAOYSA-N
- SB70315
- BDBM50379205
- AC-28122
- 2-Amine-4-(Trifluoromethyl)quinoline
- 4-(TRIFLUOROMETHYL)QUINOLIN-2-AMIN
- FT-0645326
- A815166
- DB-002544
-
- MDL: MFCD11046309
- インチ: 1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15)
- InChIKey: UNRQZWDGGRFKTL-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C(=CC(=N)N2)C(F)(F)F
計算された属性
- Exact Mass: 212.056133g/mol
- Surface Charge: 0
- XLogP3: 2.7
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 5
- 回転可能化学結合数: 0
- Exact Mass: 212.056133g/mol
- 単一同位体質量: 212.056133g/mol
- Topological Polar Surface Area: 38.9Ų
- Heavy Atom Count: 15
- 複雑さ: 229
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- 互变异构体数量: 2
じっけんとくせい
- 密度みつど: 1.390
- Boiling Point: 315 ºC
- フラッシュポイント: 144 ºC
- Refractive Index: 1.589
- PSA: 38.91000
- LogP: 3.41700
4-(Trifluoromethyl)quinolin-2-amine Security Information
4-(Trifluoromethyl)quinolin-2-amine 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Trifluoromethyl)quinolin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM144698-1g |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 97% | 1g |
$832 | 2021-08-05 | |
Alichem | A189007510-1g |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 97% | 1g |
$872.20 | 2023-09-02 | |
Chemenu | CM144698-250mg |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 97% | 250mg |
$91 | 2023-02-17 | |
Alichem | A189007510-250mg |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 97% | 250mg |
$262.64 | 2023-09-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2178-5g |
4-(trifluoromethyl)quinolin-2-amine |
211449-19-3 | 95% | 5g |
¥9971.0 | 2024-04-22 | |
A2B Chem LLC | AF61133-1g |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 98% | 1g |
$957.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2178-1g |
4-(trifluoromethyl)quinolin-2-amine |
211449-19-3 | 95% | 1g |
¥3324.0 | 2024-04-22 | |
A2B Chem LLC | AF61133-100mg |
4-(Trifluoromethyl)quinolin-2-amine |
211449-19-3 | 98% | 100mg |
$259.00 | 2024-04-20 | |
eNovation Chemicals LLC | D257004-5g |
4-(trifluoromethyl)quinolin-2-amine |
211449-19-3 | 98% | 5g |
$2780 | 2025-02-21 | |
eNovation Chemicals LLC | D257004-5g |
4-(trifluoromethyl)quinolin-2-amine |
211449-19-3 | 98% | 5g |
$2780 | 2025-03-01 |
4-(Trifluoromethyl)quinolin-2-amine 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
4-(Trifluoromethyl)quinolin-2-amineに関する追加情報
4-(Trifluoromethyl)quinolin-2-amine: A Comprehensive Overview
The compound with CAS No. 211449-19-3, commonly referred to as 4-(Trifluoromethyl)quinolin-2-amine, has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. This article delves into the structural characteristics, synthesis methods, and recent advancements in research related to this compound, providing a thorough understanding of its significance in modern chemistry.
4-(Trifluoromethyl)quinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1 and a carbon atom at position 2. The substitution of a trifluoromethyl group at position 4 introduces unique electronic and steric properties to the molecule, making it highly versatile for various chemical reactions and applications. The trifluoromethyl group is known for its strong electron-withdrawing effect, which significantly influences the reactivity and stability of the compound.
Recent studies have highlighted the potential of 4-(Trifluoromethyl)quinolin-2-amine in drug discovery and development. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly in the design of kinase inhibitors and other therapeutic agents. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which is crucial for improving drug absorption and bioavailability.
In addition to its pharmaceutical applications, 4-(Trifluoromethyl)quinolin-2-amine has also been investigated for its role in materials science. Its aromatic structure and electron-withdrawing substituents make it a promising candidate for use in organic electronics, such as OLEDs (organic light-emitting diodes) and organic photovoltaics. Recent research has demonstrated that this compound can serve as an efficient electron transport material due to its high electron mobility and stability under operational conditions.
The synthesis of 4-(Trifluoromethyl)quinolin-2-amine involves a multi-step process that typically begins with the preparation of quinoline derivatives followed by substitution reactions to introduce the trifluoromethyl group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. These developments have made 4-(Trifluoromethyl)quinolin-2-amine more accessible for large-scale applications.
Furthermore, 4-(Trifluoromethyl)quinolin-2-amine has been utilized as an intermediate in the synthesis of advanced materials with tailored properties. For instance, researchers have employed this compound to develop novel polymers with enhanced thermal stability and mechanical strength. These materials hold great promise for use in high-performance composites and advanced coatings.
Despite its numerous advantages, the use of 4-(Trifluoromethyl)quinolin-2-amine is not without challenges. Its reactivity under certain conditions requires careful handling during synthesis and application processes. However, ongoing research is focused on overcoming these limitations through innovative chemical strategies and improved synthetic protocols.
In conclusion, 4-(Trifluoromethyl)quinolin-2-amine stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future scientific developments. As research continues to uncover new potentials for this compound, its role in advancing technology and medicine is expected to grow significantly.
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